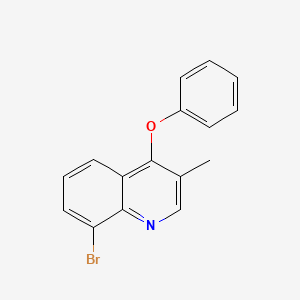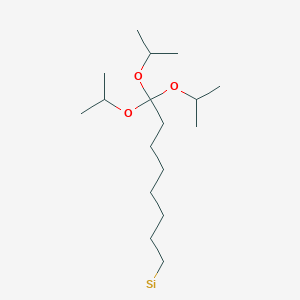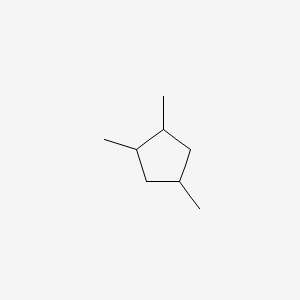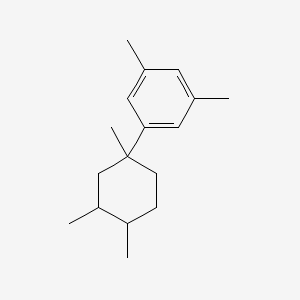
8-Bromo-3-methyl-4-phenoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3-methyl-4-phenoxyquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-4-phenoxyquinoline typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-4-phenoxyquinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3-methyl-4-phenoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the 8th position .
Wissenschaftliche Forschungsanwendungen
8-Bromo-3-methyl-4-phenoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an antitumor agent.
Biological Research: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 8-Bromo-3-methyl-4-phenoxyquinoline involves its interaction with specific molecular targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Phenoxyquinoline: Lacks the bromine and methyl groups but shares the phenoxyquinoline core.
8-Bromoquinoline: Similar bromine substitution but lacks the phenoxy and methyl groups.
3-Methylquinoline: Contains the methyl group but lacks the bromine and phenoxy groups.
Uniqueness: 8-Bromo-3-methyl-4-phenoxyquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
922734-63-2 |
|---|---|
Molekularformel |
C16H12BrNO |
Molekulargewicht |
314.18 g/mol |
IUPAC-Name |
8-bromo-3-methyl-4-phenoxyquinoline |
InChI |
InChI=1S/C16H12BrNO/c1-11-10-18-15-13(8-5-9-14(15)17)16(11)19-12-6-3-2-4-7-12/h2-10H,1H3 |
InChI-Schlüssel |
DAAAZYUQFZPNRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)

![(2R)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14176919.png)
![N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B14176921.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B14176926.png)


![N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14176954.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
![[(Z)-1,3-diphenylprop-1-en-2-yl]benzene](/img/structure/B14176965.png)
